Bis(triphenylphosphine)palladium

描述

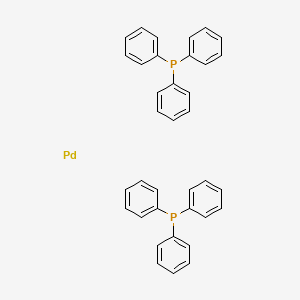

Structure

2D Structure

3D Structure of Parent

属性

CAS 编号 |

31989-57-8 |

|---|---|

分子式 |

C36H30P2Pd |

分子量 |

631.0 g/mol |

IUPAC 名称 |

palladium;triphenylphosphane |

InChI |

InChI=1S/2C18H15P.Pd/c2*1-4-10-16(11-5-1)19(17-12-6-2-7-13-17)18-14-8-3-9-15-18;/h2*1-15H; |

InChI 键 |

QJPQVXSHYBGQGM-UHFFFAOYSA-N |

规范 SMILES |

C1=CC=C(C=C1)P(C2=CC=CC=C2)C3=CC=CC=C3.C1=CC=C(C=C1)P(C2=CC=CC=C2)C3=CC=CC=C3.[Pd] |

产品来源 |

United States |

Foundational & Exploratory

An In-depth Technical Guide to the Synthesis of Bis(triphenylphosphine)palladium(II) Chloride

For Researchers, Scientists, and Drug Development Professionals

Bis(triphenylphosphine)palladium(II) chloride, PdCl₂(PPh₃)₂, is a cornerstone catalyst in modern organic synthesis, pivotal for a myriad of cross-coupling reactions that form the basis of numerous pharmaceutical and fine chemical manufacturing processes.[1][2] Its versatility in reactions like Sonogashira, Suzuki, and Heck couplings makes a reliable and efficient synthesis protocol essential for any research endeavor in these areas.[1][2] This guide provides a comprehensive overview of the synthesis of this crucial palladium complex, presenting detailed experimental procedures, quantitative data, and a visual representation of the synthetic workflow.

The compound is a yellow, air-stable solid that is soluble in several organic solvents, including chloroform, toluene, and benzene.[1][3] Structurally, it adopts a square planar geometry, and while both cis and trans isomers are known, the trans isomer is commonly encountered.[1][3][4]

Synthetic Methodologies

Several methods for the preparation of this compound(II) chloride have been reported, varying in starting materials, solvents, and reaction conditions. The most common approach involves the direct reaction of palladium(II) chloride with triphenylphosphine (B44618).[1] Alternative procedures utilize different palladium precursors to facilitate the reaction, particularly given the low solubility of palladium(II) chloride in many common solvents.[5]

Quantitative Data Summary

The following tables summarize the quantitative data from various reported synthetic procedures, allowing for a comparative analysis of different methodologies.

Table 1: Synthesis via Direct Reaction of Palladium(II) Chloride and Triphenylphosphine

| Parameter | Method 1 | Method 2 | Method 3 |

| Palladium Source | Palladium(II) Chloride | Palladium(II) Chloride | Palladium(II) Chloride |

| Palladium Source Qty. | 1.0 g | - | - |

| Triphenylphosphine Qty. | 3.25 g | 2 equivalents | - |

| Solvent | Benzonitrile (B105546) | Toluene | - |

| Solvent Volume | 30 mL | Suspension | - |

| Temperature | 180 °C (reflux) | Room temp. to heating | - |

| Reaction Time | 20 minutes | Not specified | - |

| Yield | 3.45 g (87%) | Good yields | - |

| Reference | [6] | [5] |

Table 2: Synthesis from Chloropalladic Acid

| Parameter | Method 4 | Method 5 |

| Palladium Source | Chloropalladic Acid (H₂PdCl₄) | Chloropalladic Acid from Pd powder |

| Palladium Source Qty. | 1.0 g (0.004 mol) | 100.0 g Pd powder |

| Triphenylphosphine Qty. | 2.095 g (0.008 mol) | 600.0 g |

| Solvent | 75% aq. Ethanol | Ethanol & Hydrochloric Acid |

| Solvent Volume | 10 mL (H₂PdCl₄) & 20 mL (PPh₃) | 500 mL aqua regia, 500 mL HCl, 1800 mL EtOH/H₂O, 3500 mL EtOH |

| Temperature | 60 °C | 70 °C |

| Reaction Time | 0.5 hours (ultrasonic) | 1.0 hour |

| Yield | 2.74 g (98%) | 659.56 g (100%) |

| Reference | [7] | [8] |

Table 3: Synthesis via a (1,5-Cyclooctadiene)palladium(II) Dichloride Intermediate

| Parameter | Method 6 |

| Palladium Source | (1,5-cyclooctadiene)palladium dichloride |

| Palladium Source Qty. | 10.0 g |

| Triphenylphosphine Qty. | 25.0 g |

| Solvent | Tetrahydrofuran |

| Solvent Volume | 80 mL (Pd complex) & 150 mL (PPh₃) |

| Temperature | 55 °C |

| Reaction Time | 20 minutes (dissolution) |

| Yield | Not specified |

| Reference | [9] |

Detailed Experimental Protocols

The following section provides a detailed methodology for one of the most commonly cited and reliable procedures for the synthesis of this compound(II) chloride.

Procedure: Synthesis from Palladium(II) Chloride in Benzonitrile [6]

This method is advantageous due to its relatively high yield and the use of a high-boiling solvent that facilitates the reaction with sparingly soluble palladium(II) chloride.

Materials and Equipment:

-

Palladium(II) chloride (PdCl₂)

-

Triphenylphosphine (PPh₃)

-

Benzonitrile

-

Diethyl ether

-

Round-bottom flask

-

Stir bar

-

Condenser

-

Heating mantle or oil bath

-

Schlenk line or source of inert gas (Argon or Nitrogen)

-

Glass filter funnel

-

Vacuum flask

-

Vacuum source

Experimental Steps:

-

Reaction Setup: To a round-bottom flask equipped with a magnetic stir bar, add palladium(II) chloride (1.0 g) and triphenylphosphine (3.25 g).

-

Solvent Addition: Add benzonitrile (30 mL) to the flask.

-

Inert Atmosphere: Purge the reaction mixture with an inert gas, such as argon, for approximately 20 minutes to remove oxygen, which can lead to the formation of palladium black.

-

Reflux: Attach a condenser to the flask and heat the mixture to reflux at 180 °C using an oil bath. Continue heating for 20 minutes. The solution will turn dark red.

-

Crystallization: After the reaction is complete, remove the heat source and allow the flask to cool to room temperature. The product will precipitate out of the solution as a yellow solid. For complete crystallization, the mixture can be stirred overnight.

-

Isolation: Filter the precipitate using a glass filter funnel.

-

Washing: Wash the collected solid with diethyl ether (3 x 30 mL portions) to remove any unreacted triphenylphosphine and residual benzonitrile.

-

Drying: Transfer the final product to a suitable container and dry it under vacuum. This procedure typically yields around 3.45 g (87%) of this compound(II) chloride.

Visualizing the Synthesis: Experimental Workflow

The following diagram illustrates the logical flow of the experimental procedure described above.

Caption: Experimental workflow for the synthesis of this compound(II) chloride.

This in-depth guide provides the necessary information for the successful synthesis of this compound(II) chloride, a vital catalyst for advancing research and development in the chemical and pharmaceutical sciences. The provided data and protocols offer a solid foundation for its preparation in a laboratory setting.

References

- 1. This compound chloride - Wikipedia [en.wikipedia.org]

- 2. This compound(II) chloride – a coordination compound of palladium_Chemicalbook [chemicalbook.com]

- 3. This compound(II) chloride | 13965-03-2 [chemicalbook.com]

- 4. trans-Dichloridobis(triphenylphosphine)palladium(II) - PMC [pmc.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. youtube.com [youtube.com]

- 7. CN101550164B - Method for preparing dichlorobis triphenylphosphine palladium - Google Patents [patents.google.com]

- 8. This compound(II) chloride synthesis - chemicalbook [chemicalbook.com]

- 9. Preparation method of bis (triphenylphosphine) palladium dichloride - Eureka | Patsnap [eureka.patsnap.com]

Synthesis of Bis(triphenylphosphine)palladium(II) Chloride: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This guide provides an in-depth overview of the preparation of bis(triphenylphosphine)palladium(II) chloride (PdCl2(PPh3)2), a pivotal catalyst in modern organic synthesis. The document details the underlying chemistry, experimental protocols, and key quantitative data associated with its synthesis from palladium(II) chloride.

Introduction

This compound(II) chloride is a coordination complex with the chemical formula PdCl2(PPh3)2.[1] It is a yellow, air-stable solid that is widely employed as a precatalyst in a variety of palladium-catalyzed cross-coupling reactions, including the Suzuki-Miyaura, Heck, and Sonogashira reactions.[1][2][3] These reactions are fundamental in the synthesis of pharmaceuticals, agrochemicals, and advanced materials.[3] The complex typically adopts a square planar geometry, predominantly in the trans configuration.[3][4][5]

Reaction and Stoichiometry

The synthesis of this compound(II) chloride involves the reaction of palladium(II) chloride with two equivalents of triphenylphosphine (B44618).[3][4] The reaction proceeds as a ligand substitution, where the chloride bridges in the polymeric structure of palladium(II) chloride are cleaved and coordinated by the triphenylphosphine ligands.

Reaction: PdCl₂ + 2 PPh₃ → PdCl₂(PPh₃)₂[4]

Quantitative Data Summary

The following table summarizes the key quantitative data for the reactants and the product, along with typical reaction conditions and yields.

| Parameter | Value | Reference |

| Reactants | ||

| Palladium(II) Chloride (PdCl₂) Molar Mass | 177.33 g/mol | N/A |

| Triphenylphosphine (PPh₃) Molar Mass | 262.29 g/mol | N/A |

| Product | ||

| This compound(II) Chloride Molar Mass | 701.90 g/mol | [3][4] |

| Appearance | Yellow powder/crystals | [2][4] |

| Melting Point | 260 °C (decomposes around 300 °C) | [3][4] |

| Solubility | Insoluble in water; Soluble in benzene, toluene, chloroform, and acetone. | [2][4][5] |

| Reaction Conditions | ||

| Solvent | Ethanol (B145695), Benzene, Toluene, or Benzonitrile | [2][3][6][7] |

| Temperature | 40-80 °C (can be done at room temperature with longer reaction times) | [2][6][8][9] |

| Reaction Time | 10-60 minutes | [2][8][9] |

| Yield | > 98% (under optimized conditions) | [2] |

Experimental Protocol

This section provides a detailed methodology for the synthesis of this compound(II) chloride. This protocol is a composite of several reported procedures.

Materials:

-

Palladium(II) chloride (PdCl₂)

-

Triphenylphosphine (PPh₃)

-

Anhydrous Ethanol

-

Hydrochloric Acid (optional, for dissolving PdCl₂)

-

Diethyl ether (for washing)

-

Round-bottom flask

-

Stir bar

-

Condenser

-

Heating mantle or oil bath

-

Buchner funnel and filter paper

-

Schlenk line or inert atmosphere setup (optional, but recommended for best results)

Procedure:

-

Preparation of the Palladium Chloride Solution: In a round-bottom flask, suspend palladium(II) chloride in a minimal amount of ethanol. Note: Palladium(II) chloride has low solubility in many solvents.[6] To improve solubility, a small amount of concentrated hydrochloric acid can be added to form the more soluble tetrachloropalladate(II) anion ([PdCl₄]²⁻), followed by dilution with ethanol.[2][6][9]

-

Preparation of the Triphenylphosphine Solution: In a separate flask, dissolve two molar equivalents of triphenylphosphine in anhydrous ethanol.[2] Gentle heating (to approximately 60-70°C) may be required to fully dissolve the triphenylphosphine.[2][8]

-

Reaction: Slowly add the palladium chloride suspension to the warm triphenylphosphine solution with vigorous stirring.[2] A yellow precipitate of this compound(II) chloride should form.

-

Reaction Completion: Maintain the reaction mixture at a temperature between 55-75°C for 20-60 minutes to ensure the reaction goes to completion.[2][8][9]

-

Isolation of the Product: Allow the mixture to cool to room temperature. Collect the yellow precipitate by vacuum filtration using a Buchner funnel.

-

Washing: Wash the collected solid several times with ethanol to remove any unreacted triphenylphosphine, followed by a wash with diethyl ether to aid in drying.[7]

-

Drying: Dry the final product under vacuum to remove any residual solvent. The yield of the bright yellow this compound(II) chloride is typically high.

Visualized Experimental Workflow

The following diagram illustrates the key steps in the synthesis of this compound(II) chloride.

Caption: Workflow for the synthesis of PdCl₂(PPh₃)₂.

Safety Considerations

-

Palladium salts and triphenylphosphine are toxic and should be handled with appropriate personal protective equipment (PPE), including gloves and safety glasses, in a well-ventilated fume hood.[7]

-

Solvents such as ethanol and diethyl ether are flammable and should be handled away from ignition sources.

-

Hydrochloric acid is corrosive and should be handled with care.

This technical guide provides a comprehensive overview of the preparation of this compound(II) chloride. By following the detailed experimental protocol and adhering to the safety precautions, researchers can reliably synthesize this important catalyst for a wide range of applications in organic chemistry and drug development.

References

- 1. This compound(II) chloride: properties, applications and safety_Chemicalbook [chemicalbook.com]

- 2. This compound(II) dichloride | Benchchem [benchchem.com]

- 3. grokipedia.com [grokipedia.com]

- 4. en.wikipedia.org [en.wikipedia.org]

- 5. This compound(II) chloride | 13965-03-2 [chemicalbook.com]

- 6. researchgate.net [researchgate.net]

- 7. youtube.com [youtube.com]

- 8. This compound(II) chloride synthesis - chemicalbook [chemicalbook.com]

- 9. CN102786551A - Preparation method of bis-triphenylphosphine palladium dichloride - Google Patents [patents.google.com]

An In-depth Technical Guide to Bis(triphenylphosphine)palladium(II) Dichloride: Chemical Properties and Applications

For Researchers, Scientists, and Drug Development Professionals

Introduction

Bis(triphenylphosphine)palladium(II) dichloride, with the chemical formula PdCl₂(PPh₃)₂, is a coordination complex of palladium that is extensively utilized as a catalyst and precatalyst in a myriad of organic syntheses.[1][2] This air-stable, yellow crystalline solid is particularly renowned for its efficacy in facilitating carbon-carbon and carbon-heteroatom bond formation, making it an indispensable tool in the synthesis of complex organic molecules, including pharmaceuticals and fine chemicals.[3] This guide provides a comprehensive overview of its chemical properties, experimental protocols for its synthesis and key applications, and a detailed look at the catalytic cycles it participates in.

Core Chemical and Physical Properties

This compound(II) dichloride is a square planar complex, predominantly existing as the trans isomer due to the steric bulk of the triphenylphosphine (B44618) ligands.[2][4][5] It is insoluble in water but exhibits solubility in various organic solvents such as benzene, toluene, and chloroform.[4][6] The compound is stable under normal conditions and has a longer shelf-life compared to some other palladium catalysts like Pd(PPh₃)₄.[3][7]

Quantitative Data Summary

The key quantitative properties of this compound(II) dichloride are summarized in the tables below for easy reference and comparison.

Table 1: General and Physical Properties

| Property | Value | References |

| Molecular Formula | C₃₆H₃₀Cl₂P₂Pd | [8][9] |

| Molecular Weight | 701.90 g/mol | [3][8][10] |

| Appearance | Yellow crystalline solid/powder | [3][4][9] |

| Melting Point | 260 °C (decomposes around 300 °C) | [4] |

| Solubility | Insoluble in water; Soluble in benzene, toluene, chloroform, and acetone. | [2][4][11] |

Table 2: Spectroscopic Data

| Spectroscopic Technique | Key Peaks/Shifts | References |

| ¹H NMR (400 MHz, CDCl₃) | δ 7.51-7.54 (m, 4H), 7.31-7.35 (m, 6H) | [12] |

| ¹³C NMR (101 MHz, CDCl₃) | δ 131.6, 128.3, 128.2, 123.2, 89.3 | [12] |

| ³¹P NMR | A single resonance is typically observed, chemical shift can be solvent dependent. | [13][14] |

| Infrared (IR) | Spectra available from various sources for comparison. | [10][15] |

Table 3: Crystallographic Data for trans-PdCl₂(PPh₃)₂

| Parameter | Value | Reference |

| Crystal System | Monoclinic | [16] |

| Space Group | P2₁/c | [16] |

| a | 9.296 (5) Å | [16] |

| b | 19.889 (8) Å | [16] |

| c | 10.621 (6) Å | [16] |

| β | 121.71 (4)° | [16] |

| V | 1670.6 (15) ų | [16] |

| Z | 2 | [16] |

Experimental Protocols

Detailed methodologies for the synthesis of this compound(II) dichloride and its application in several key cross-coupling reactions are provided below.

Synthesis of this compound(II) Dichloride

This protocol describes a common method for the preparation of the title compound from palladium(II) chloride.[2][4]

Materials:

-

Palladium(II) chloride (PdCl₂)

-

Triphenylphosphine (PPh₃)

-

Benzonitrile (B105546) (or Acetonitrile)

-

Diethyl ether

-

Argon (or Nitrogen) gas

-

Round-bottom flask with stir bar

-

Condenser

-

Oil bath

-

Glass filter

Procedure:

-

To a round-bottom flask, add palladium(II) chloride (1.0 g) and triphenylphosphine (3.25 g).

-

Add benzonitrile (30 mL) to the flask. Acetonitrile can be used as an alternative, but may result in a lower yield.[1]

-

Purge the reaction mixture with argon for 20 minutes to create an inert atmosphere, as the complexation is sensitive to oxygen.[1]

-

Fit the flask with a condenser under an argon atmosphere.

-

Heat the mixture in an oil bath to reflux (approximately 180 °C) and maintain for 20 minutes. The reaction mixture will turn dark red.[1]

-

Allow the flask to cool to room temperature, during which a yellow precipitate will form.[1]

-

Continue stirring the mixture overnight at room temperature.

-

Filter the precipitate using a glass filter.

-

Wash the collected solid with diethyl ether (3 x 30 mL portions).[1]

-

Dry the final product under vacuum to yield pure this compound(II) dichloride.[1]

Sonogashira Coupling of Iodobenzene (B50100) and Phenylacetylene (B144264)

This protocol details a representative Sonogashira coupling reaction to synthesize diphenylacetylene.

Materials:

-

Iodobenzene

-

Phenylacetylene

-

This compound(II) dichloride

-

Copper(I) iodide (CuI)

-

Triethylamine (B128534) (Et₃N)

-

Anhydrous tetrahydrofuran (B95107) (THF)

-

Nitrogen gas

-

Two-necked flask

Procedure:

-

To a two-necked flask under a nitrogen atmosphere, add iodobenzene (1.09 mL, 9.80 mmol), phenylacetylene (1.18 mL, 10.7 mmol), this compound(II) dichloride (137 mg, 0.195 mmol, 2.0 mol%), and copper(I) iodide (40 mg, 0.210 mmol, 2.1 mol%).

-

Add anhydrous tetrahydrofuran (40 mL) and triethylamine (1.90 mL, 14.7 mmol).

-

Stir the mixture at room temperature for 1.5 hours.

-

Quench the reaction with water (20 mL).

-

Extract the organic layer and wash with brine (10 mL).

-

Dry the organic layer over sodium sulfate (B86663) (Na₂SO₄) and concentrate under reduced pressure.

-

Purify the crude product by column chromatography on silica (B1680970) gel (eluent: hexane) to obtain diphenylacetylene.

Suzuki-Miyaura Coupling

The following is a general procedure for a Suzuki-Miyaura cross-coupling reaction. Specific conditions may vary depending on the substrates.

Materials:

-

Aryl halide (e.g., aryl bromide)

-

Arylboronic acid

-

This compound(II) dichloride

-

Base (e.g., K₂CO₃, K₃PO₄)

-

Solvent (e.g., DMF, Toluene, 1,4-dioxane/water)

-

Inert gas (Argon or Nitrogen)

Procedure:

-

In a flask under an inert atmosphere, combine the aryl halide (1.0 equiv), arylboronic acid (1.1-1.5 equiv), and the base (2.0-3.0 equiv).

-

Add the solvent to the flask.

-

Add this compound(II) dichloride (typically 1-5 mol%).

-

Heat the reaction mixture with stirring to the desired temperature (e.g., 80-110 °C) and monitor the reaction progress by TLC or GC.

-

Upon completion, cool the reaction to room temperature.

-

Add water and extract the product with an organic solvent (e.g., ethyl acetate).

-

Wash the combined organic layers with brine, dry over a drying agent (e.g., MgSO₄ or Na₂SO₄), and concentrate in vacuo.

-

Purify the crude product by column chromatography.

Heck Reaction

This outlines a general protocol for the Heck reaction.

Materials:

-

Aryl halide (or triflate)

-

Alkene

-

This compound(II) dichloride

-

Base (e.g., triethylamine, sodium acetate)

-

Solvent (e.g., DMF, MeCN)

-

Inert gas (Argon or Nitrogen)

Procedure:

-

To a reaction vessel under an inert atmosphere, add the aryl halide (1.0 equiv), the alkene (1.1-1.5 equiv), the base (1.2-2.0 equiv), and the solvent.

-

Add this compound(II) dichloride (typically 1-5 mol%).

-

Heat the mixture to the required temperature (e.g., 80-120 °C) and stir until the starting material is consumed (monitor by TLC or GC).

-

Cool the reaction mixture to room temperature.

-

Filter off any solid byproducts and wash with the solvent.

-

Remove the solvent from the filtrate under reduced pressure.

-

Purify the residue by column chromatography to obtain the desired substituted alkene.

Catalytic Cycles and Mechanisms

This compound(II) dichloride typically serves as a precatalyst that is reduced in situ to the active Pd(0) species, which then enters the catalytic cycle.[17][18] The fundamental steps in these cross-coupling reactions are oxidative addition, transmetalation (for Suzuki and Sonogashira), migratory insertion (for Heck), and reductive elimination.

Sonogashira Coupling Catalytic Cycle

The Sonogashira reaction involves a palladium cycle and a copper cycle that work in concert.

Caption: Catalytic cycles of the Sonogashira cross-coupling reaction.

Suzuki-Miyaura Coupling Catalytic Cycle

The Suzuki reaction couples an organoboron compound with an organic halide.

Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.

Heck Reaction Catalytic Cycle

The Heck reaction involves the coupling of an unsaturated halide with an alkene.

Caption: The catalytic cycle of the Heck reaction.

Conclusion

This compound(II) dichloride remains a cornerstone catalyst in modern organic synthesis. Its stability, versatility, and well-understood reactivity make it a reliable choice for constructing complex molecular architectures. This guide has provided a detailed overview of its fundamental chemical properties, practical experimental procedures, and the underlying catalytic mechanisms of its most common applications. For researchers and professionals in drug development and related fields, a thorough understanding of this catalyst is crucial for the efficient design and execution of synthetic strategies.

References

- 1. youtube.com [youtube.com]

- 2. This compound(II) chloride | 13965-03-2 [chemicalbook.com]

- 3. This compound(II) Dichloride [Pd(PPh3)2Cl2] [commonorganicchemistry.com]

- 4. This compound chloride - Wikipedia [en.wikipedia.org]

- 5. researchgate.net [researchgate.net]

- 6. This compound(II) chloride|CAS 13965-03-2 [lookforchem.com]

- 7. diva-portal.org [diva-portal.org]

- 8. This compound(II) dichloride | C36H30Cl2P2Pd | CID 84124 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 9. This compound(II) Dichloride [cymitquimica.com]

- 10. Dichlorothis compound | C36H30Cl2P2Pd | CID 6102075 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 11. trans-Dichlorothis compound(II), Pd 14.0% min | Fisher Scientific [fishersci.ca]

- 12. This compound(II) Dichloride | 13965-03-2 | Tokyo Chemical Industry (India) Pvt. Ltd. [tcichemicals.com]

- 13. spectrabase.com [spectrabase.com]

- 14. spectrabase.com [spectrabase.com]

- 15. This compound(II) chloride(13965-03-2) IR Spectrum [chemicalbook.com]

- 16. trans-Dichloridobis(triphenylphosphine)palladium(II) - PMC [pmc.ncbi.nlm.nih.gov]

- 17. ccc.chem.pitt.edu [ccc.chem.pitt.edu]

- 18. Sonogashira coupling - Wikipedia [en.wikipedia.org]

A Technical Guide to the Physical Properties of Bis(triphenylphosphine)palladium(II) Chloride

Audience: Researchers, Scientists, and Drug Development Professionals

Executive Summary

Bis(triphenylphosphine)palladium(II) chloride, with the chemical formula PdCl₂(PPh₃)₂, is a cornerstone catalyst in modern organic synthesis, particularly in the formation of carbon-carbon and carbon-heteroatom bonds.[1] Its efficacy in pivotal cross-coupling reactions, such as Suzuki, Heck, and Sonogashira couplings, has made it an indispensable tool in the synthesis of complex molecules, including active pharmaceutical ingredients.[1][2] This technical guide provides a comprehensive overview of the core physical properties of this compound. It includes tabulated quantitative data, detailed experimental protocols for property determination, and graphical representations of its catalytic workflow and characterization processes to support researchers in its application and analysis.

Core Physical and Chemical Properties

This compound(II) chloride is a yellow, crystalline solid at room temperature.[3][4] It is generally stable under standard conditions but should be stored below +30°C.[2][5] The compound is noted to be hygroscopic and should be handled in a controlled environment.[6]

Table 1: General Properties of this compound(II) Chloride

| Property | Value |

| Chemical Formula | C₃₆H₃₀Cl₂P₂Pd[7] |

| Molar Mass | 701.90 g/mol [3][5][8] |

| Appearance | Yellow powder or crystalline solid[3][4] |

| CAS Number | 13965-03-2[3] |

| Melting Point | 260 °C (decomposes around 300 °C)[3][5][8] |

Table 2: Solubility Profile

| Solvent | Solubility |

| Water | Insoluble[1][2][3] |

| Benzene | Soluble[1][2][3] |

| Toluene | Soluble[1][2][3] |

| Chloroform | Soluble / Slightly Soluble[2][3][4] |

| Acetone | Soluble / Slightly Soluble[2][3] |

| Hexane | Soluble[3] |

Molecular and Crystal Structure

X-ray crystallography studies have unequivocally established that this compound(II) chloride adopts a trans square planar coordination geometry.[2][3][7][9] In this configuration, the central palladium(II) atom is located on a crystallographic center of inversion, coordinated to two chloride anions and the phosphorus atoms of the two triphenylphosphine (B44618) ligands.[9][10] This trans arrangement is the thermodynamically stable isomeric form.

Table 3: Selected Crystallographic Data

| Parameter | Value |

| Crystal System | Monoclinic[9][10] |

| Space Group | C12/c1 (no. 15)[10] or P2₁/c[9] |

| Unit Cell Dimensions | a = 12.056(1) Å, b = 14.393(1) Å, c = 20.002(2) Å, β = 92.372(1)°[10] |

| Pd-P Bond Length | 2.3394(13) Å to 2.346(2) Å[10][11] |

| Pd-Cl Bond Length | 2.3255(12) Å to 2.379(4) Å[10][11] |

| Cl-Pd-P Bond Angle | 87.96(7)° and 92.04(7)°[10] |

| P-Pd-P Bond Angle | 178.45(8)°[10] |

Note: Unit cell parameters and bond lengths can vary slightly depending on the solvate molecules present in the crystal lattice.

Spectroscopic Characterization

Spectroscopic methods are essential for confirming the identity and purity of the complex.

Table 4: NMR Spectroscopic Data (in CDCl₃)

| Nucleus | Chemical Shift (δ) in ppm |

| ¹H NMR | 7.51-7.54 (m, 4H), 7.31-7.35 (m, 6H) |

| ¹³C NMR | 135.5, 131.0, 130.0, 128.5[9] |

| ³¹P{¹H} NMR | -21.1 (s)[9] |

The infrared spectrum exhibits characteristic bands corresponding to the vibrations of the triphenylphosphine ligands and the palladium-chloride and palladium-phosphorus bonds. The presence of a single Pd-Cl stretching vibration in the far-IR region is consistent with the trans geometry.[9]

Experimental Protocols

Detailed methodologies for determining the key physical properties are outlined below.

Melting Point Determination

The melting point is determined using a standard capillary melting point apparatus.

-

A small amount of the dry, crystalline this compound(II) chloride is packed into a capillary tube to a height of 2-3 mm.

-

The capillary tube is placed in the heating block of the melting point apparatus.

-

The sample is heated at a controlled rate (e.g., 2-5 °C per minute) near the expected melting point.

-

The temperature range from the appearance of the first liquid droplet to the complete liquefaction of the solid is recorded as the melting point. For this compound, decomposition is observed concurrently with melting.[3]

Solubility Assessment

This protocol determines the qualitative solubility of the compound in various solvents.[12][13]

-

To a small test tube, add approximately 25 mg of the palladium complex.

-

Add 0.75 mL of the selected solvent (e.g., water, toluene, chloroform) in small portions.[14]

-

After each addition, the test tube is vigorously shaken or vortexed for at least 30-60 seconds.[13][15]

-

The mixture is allowed to stand and visually inspected. The compound is classified as "soluble" if no solid particles are visible, "partially soluble" if a significant portion has dissolved, and "insoluble" if the solid remains largely unchanged.[15]

Single-Crystal X-ray Diffraction

This protocol outlines the steps to obtain a crystal structure.

-

Crystal Growth: Suitable single crystals are grown by slow evaporation. A solution of the compound is prepared in a suitable solvent or solvent mixture (e.g., acetonitrile/methanol or dichloromethane/diethyl ether).[9][10] The solution is filtered and left undisturbed in a loosely covered vial, allowing the solvent to evaporate slowly over several hours to days, yielding yellow crystals.[10]

-

Data Collection: A suitable crystal is mounted on a goniometer of a single-crystal X-ray diffractometer. The crystal is cooled to a specific temperature (e.g., 298 K) to minimize thermal vibrations.[10] Data is collected using a specific X-ray source (e.g., Mo Kα or Cu Kα radiation).[9][16]

-

Structure Solution and Refinement: The collected diffraction data is processed to determine the unit cell dimensions and space group. The structure is solved using direct methods or Patterson methods and refined to yield the final atomic coordinates, bond lengths, and angles.[17]

NMR Spectroscopy

This protocol describes the preparation and analysis of an NMR sample.

-

Sample Preparation: Approximately 5-10 mg of the compound is dissolved in ~0.6-0.7 mL of a deuterated solvent (e.g., CDCl₃) in a standard 5 mm NMR tube.

-

Data Acquisition: The NMR tube is placed in the spectrometer. ¹H, ¹³C, and ³¹P NMR spectra are acquired on a suitable spectrometer (e.g., 400 MHz).

-

Data Processing: The resulting Free Induction Decay (FID) is Fourier transformed, phased, and baseline corrected. Chemical shifts are referenced to the residual solvent peak or an internal standard (e.g., TMS).

Visualizations: Workflows and Relationships

The following diagrams illustrate the catalytic function and characterization workflow for this compound(II) chloride.

Caption: A typical workflow for the synthesis and physical characterization of the title compound.

Caption: Role as a pre-catalyst in a representative Sonogashira cross-coupling reaction.[2][3]

Caption: Logical relationship between molecular structure and key spectroscopic observations.

References

- 1. This compound(II) dichloride | Benchchem [benchchem.com]

- 2. This compound(II) chloride | 13965-03-2 [chemicalbook.com]

- 3. This compound chloride - Wikipedia [en.wikipedia.org]

- 4. Page loading... [guidechem.com]

- 5. This compound(II) chloride CAS#: 13965-03-2 [m.chemicalbook.com]

- 6. labdepotinc.com [labdepotinc.com]

- 7. Wikidocumentaries [wikidocumentaries-demo.wmcloud.org]

- 8. chembk.com [chembk.com]

- 9. trans-Dichloridobis(triphenylphosphine)palladium(II) - PMC [pmc.ncbi.nlm.nih.gov]

- 10. researchgate.net [researchgate.net]

- 11. researchgate.net [researchgate.net]

- 12. chem.libretexts.org [chem.libretexts.org]

- 13. chem.ws [chem.ws]

- 14. uomustansiriyah.edu.iq [uomustansiriyah.edu.iq]

- 15. saltise.ca [saltise.ca]

- 16. X-ray diffraction studies of as-cast high-palladium alloys - PubMed [pubmed.ncbi.nlm.nih.gov]

- 17. mdpi.com [mdpi.com]

An In-depth Technical Guide on the Structure and Bonding in Bis(triphenylphosphine)palladium(II) Chloride

For Researchers, Scientists, and Drug Development Professionals

Abstract

Bis(triphenylphosphine)palladium(II) chloride, [PdCl₂(PPh₃)₂], is a cornerstone catalyst and precatalyst in a multitude of organic transformations, most notably in palladium-catalyzed cross-coupling reactions which are instrumental in modern drug discovery and development.[1][2][3] This guide provides a comprehensive examination of the structure and bonding of this pivotal coordination complex. It delves into its molecular geometry, the nature of its coordinate bonds, and the experimental methodologies employed for its characterization. Detailed protocols for its synthesis and analysis by X-ray crystallography, NMR, and FTIR spectroscopy are provided to facilitate its practical application in the laboratory. Furthermore, this document presents key structural data in a clear, tabular format and includes visualizations of its molecular architecture and its role in the Suzuki-Miyaura catalytic cycle to provide a thorough understanding of its chemical behavior.

Introduction

This compound(II) chloride is a yellow, air-stable solid that is soluble in many organic solvents.[4][5] Its versatility as a catalyst in forming carbon-carbon and carbon-heteroatom bonds has made it an indispensable tool in the synthesis of complex organic molecules, including active pharmaceutical ingredients (APIs).[1][2][3] A thorough understanding of its structural and electronic properties is paramount for optimizing reaction conditions and developing novel catalytic systems. This guide aims to provide a detailed technical overview of the structure and bonding in [PdCl₂(PPh₃)₂] for professionals engaged in chemical research and pharmaceutical development.

Molecular Structure and Bonding

This compound(II) chloride is a coordination complex with a central palladium atom. The palladium(II) ion typically adopts a square planar coordination geometry.[4][6][7] The complex exists as two geometric isomers: cis and trans. The trans isomer is generally the more stable and commonly isolated form due to the steric bulk of the triphenylphosphine (B44618) ligands.[6][7]

The bonding in the complex involves the donation of electron pairs from the lone pairs of the phosphorus atoms in the triphenylphosphine ligands and the chloride ions to the vacant orbitals of the palladium(II) center. This results in the formation of stable palladium-phosphorus (Pd-P) and palladium-chlorine (Pd-Cl) coordinate bonds.

Molecular Geometry

The molecular structure of trans-[PdCl₂(PPh₃)₂] has been extensively studied by single-crystal X-ray diffraction.[6][7][8] The palladium atom lies at a center of inversion, leading to a perfectly planar coordination sphere. The P-Pd-P and Cl-Pd-Cl bond angles are 180°, and the Cl-Pd-P bond angles are approximately 90°, consistent with a slightly distorted square planar geometry.[8]

References

- 1. researchgate.net [researchgate.net]

- 2. Small molecule X-ray crystallography - School of Chemistry and Molecular Biosciences - University of Queensland [scmb.uq.edu.au]

- 3. chem.libretexts.org [chem.libretexts.org]

- 4. researchgate.net [researchgate.net]

- 5. excillum.com [excillum.com]

- 6. X-ray crystallography - Wikipedia [en.wikipedia.org]

- 7. pure.kaist.ac.kr [pure.kaist.ac.kr]

- 8. researchgate.net [researchgate.net]

An In-depth Technical Guide to the Cis-Trans Isomers of Bis(triphenylphosphine)palladium Dichloride

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the synthesis, characterization, and isomerization of the cis and trans isomers of bis(triphenylphosphine)palladium dichloride, a pivotal catalyst in modern organic chemistry. A thorough understanding of these isomers is critical for optimizing reaction conditions and achieving desired outcomes in various catalytic applications, including cross-coupling reactions frequently employed in drug discovery and development.

Introduction

This compound dichloride, [PdCl₂(PPh₃)₂], is a square planar complex that can exist as two geometric isomers: cis and trans. The spatial arrangement of the triphenylphosphine (B44618) (PPh₃) and chloride (Cl⁻) ligands around the central palladium atom dictates the isomer's physical and chemical properties, including its stability, solubility, and reactivity as a catalyst. The trans isomer is generally considered the thermodynamically more stable and is the form most commonly encountered. However, the cis isomer, while less stable, is also of significant interest, particularly in understanding reaction mechanisms where it may be a key intermediate.

Synthesis of Cis and Trans Isomers

The preparation of this compound dichloride typically yields the more stable trans isomer. The synthesis of the cis isomer is less straightforward and often relies on kinetically controlled conditions or the use of specific starting materials that favor its formation.

Experimental Protocol: Synthesis of trans-Bis(triphenylphosphine)palladium Dichloride

A widely used method for the synthesis of the trans isomer involves the direct reaction of palladium(II) chloride with triphenylphosphine.[1]

Materials:

-

Palladium(II) chloride (PdCl₂)

-

Triphenylphosphine (PPh₃)

-

Benzonitrile (B105546) (PhCN)

-

Diethyl ether ((C₂H₅)₂O)

-

Argon (Ar) gas

-

Round-bottom flask

-

Reflux condenser

-

Magnetic stirrer and stir bar

-

Heating mantle or oil bath

-

Schlenk line or similar inert atmosphere setup

-

Glass filter frit

-

Vacuum flask

Procedure:

-

To a round-bottom flask equipped with a magnetic stir bar, add palladium(II) chloride (1.0 g, 5.64 mmol) and triphenylphosphine (3.25 g, 12.38 mmol).

-

Add benzonitrile (30 mL) to the flask.

-

Aerate the reaction mixture with argon for 20 minutes to remove any dissolved oxygen, as the complex can be sensitive to oxidation, which may result in the formation of palladium black.[2]

-

Fit the flask with a reflux condenser under a positive pressure of argon.

-

Heat the mixture to reflux (approximately 180-190 °C) with vigorous stirring for 20 minutes. The reaction mixture will typically turn into a dark red solution.

-

After the reflux period, allow the reaction mixture to cool slowly to room temperature, and then continue stirring overnight. A yellow precipitate of the product will form.

-

Collect the yellow precipitate by vacuum filtration using a glass filter frit.

-

Wash the collected solid sequentially with small portions of benzonitrile and then three times with diethyl ether (30 mL each).

-

Dry the product under vacuum to obtain pure trans-bis(triphenylphosphine)palladium dichloride as a yellow powder.

Synthesis of cis-Bis(triphenylphosphine)palladium Dichloride

The synthesis of the cis isomer is more challenging due to its lower thermodynamic stability compared to the trans isomer. Methods to obtain the cis isomer often involve the use of a precursor that favors a cis configuration, such as reacting Na₂[PdCl₄] with a stoichiometric amount of triphenylphosphine under carefully controlled, low-temperature conditions. However, detailed and reproducible protocols for the exclusive isolation of the pure cis isomer are not as commonly reported in the literature as for the trans isomer. It is often observed as a mixture with the trans isomer or as an intermediate that rapidly converts to the more stable trans form.

Isomerization of this compound Dichloride

The interconversion between the cis and trans isomers is a key aspect of the chemistry of this complex.

Cis-Trans Isomerization Pathway

The isomerization between the cis and trans forms of [PdCl₂(PPh₃)₂] is believed to proceed through a dissociative mechanism involving a three-coordinate intermediate. This process can be influenced by factors such as temperature, solvent, and the presence of excess ligands.

Factors Affecting Isomerization

-

Temperature: Higher temperatures generally favor the formation of the thermodynamically more stable trans isomer.

-

Solvent: The polarity of the solvent can influence the rate of isomerization.

-

Ligand Concentration: The presence of excess triphenylphosphine can affect the equilibrium between the isomers.

-

Photochemistry: Photo-irradiation can also induce isomerization between the cis and trans forms.

Comparative Data of Cis and Trans Isomers

While comprehensive side-by-side experimental data for both pure isomers is scarce due to the instability of the cis form, the following tables summarize the available quantitative information, primarily for the well-characterized trans isomer.

Spectroscopic Data

| Property | trans-[PdCl₂(PPh₃)₂] | cis-[PdCl₂(PPh₃)₂] (Anticipated) |

| ³¹P NMR (in CDCl₃) | Single peak | Single peak, shifted from the trans isomer |

| ¹H NMR (in CDCl₃) | Complex multiplets for phenyl protons | Complex multiplets for phenyl protons, potentially different chemical shifts |

| IR Spectroscopy (ν Pd-Cl) | One characteristic band (due to symmetry) | Two characteristic bands (due to lower symmetry) |

Crystallographic Data for trans-[PdCl₂(PPh₃)₂]

| Parameter | Value |

| Crystal System | Monoclinic |

| Space Group | P2₁/c |

| a (Å) | 9.296 - 9.773 |

| b (Å) | 18.45 - 19.889 |

| c (Å) | 9.92 - 10.621 |

| β (°) | 112.3 - 121.71 |

| Pd-P bond length (Å) | ~2.33 |

| Pd-Cl bond length (Å) | ~2.30 |

Logical Workflow for Isomer Synthesis and Characterization

The following diagram illustrates a logical workflow for the synthesis and characterization of the isomers of this compound dichloride.

Conclusion

The trans isomer of this compound dichloride is the readily accessible and more stable form of this important catalyst. Its synthesis and characterization are well-established. The cis isomer, while less stable, plays a crucial role in mechanistic considerations of palladium-catalyzed reactions. Further research into reliable synthetic routes for the pure cis isomer would be highly valuable for a more complete understanding of its properties and its dynamic relationship with the trans isomer. This knowledge is essential for the rational design and optimization of catalytic processes in academic and industrial settings, including the synthesis of novel therapeutic agents.

References

In-Depth NMR Characterization of Bis(triphenylphosphine)palladium(II) Chloride: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the Nuclear Magnetic Resonance (NMR) characterization of bis(triphenylphosphine)palladium(II) chloride [PdCl₂(PPh₃)₂], a pivotal catalyst in cross-coupling reactions. This document details the distinct NMR spectral features of the cis and trans isomers, offering a valuable resource for the identification and analysis of this organometallic complex.

Introduction

This compound(II) chloride is a coordination complex widely employed in organic synthesis, most notably as a catalyst in reactions such as Suzuki, Heck, and Sonogashira couplings. The geometry of the complex, which can exist as either cis or trans isomers, can significantly influence its reactivity and catalytic efficacy. NMR spectroscopy is an indispensable tool for elucidating the isomeric composition and structural integrity of [PdCl₂(PPh₃)₂]. This guide focuses on the interpretation of ¹H, ¹³C, and ³¹P NMR data for both isomers.

Molecular Structure and Isomerism

The square planar geometry of this compound(II) chloride gives rise to two possible isomers: cis and trans. In the cis isomer, the two triphenylphosphine (B44618) ligands and the two chloride ligands are adjacent to each other. In the trans isomer, they are positioned on opposite sides of the palladium center. The distinct spatial arrangement of the ligands in each isomer results in unique NMR spectral signatures.

An In-depth Technical Guide to the Infrared Spectrum of Bis(triphenylphosphine)palladium(II) Dichloride

This technical guide provides a comprehensive overview of the infrared (IR) spectrum of bis(triphenylphosphine)palladium(II) dichloride, a pivotal catalyst in modern organic synthesis. Aimed at researchers, scientists, and professionals in drug development, this document details the characteristic vibrational modes of the compound, outlines experimental protocols for spectral acquisition, and illustrates its role in a key catalytic cycle.

Introduction

This compound(II) dichloride, with the chemical formula PdCl₂(PPh₃)₂, is a coordination complex widely employed as a pre-catalyst in a myriad of cross-coupling reactions, including the Sonogashira, Heck, and Suzuki reactions.[1][2] The compound typically exists as a yellow solid and adopts a square planar geometry, predominantly in the trans isomeric form.[2] Infrared spectroscopy is a powerful, non-destructive technique used to probe the vibrational modes of molecules, providing valuable information about their structure and bonding. For PdCl₂(PPh₃)₂, IR spectroscopy is instrumental in confirming the coordination of the triphenylphosphine (B44618) ligands and characterizing the metal-ligand bonds.

Infrared Spectral Data

The infrared spectrum of this compound(II) dichloride is characterized by absorption bands arising from the triphenylphosphine (PPh₃) ligands and the palladium-phosphorus (Pd-P) and palladium-chlorine (Pd-Cl) bonds. The vibrations associated with the phenyl rings of the PPh₃ ligands are numerous and often dominate the mid-infrared region. The far-infrared region is particularly important for observing the metal-ligand stretching frequencies.

The key quantitative data for the characteristic vibrational frequencies of trans-bis(triphenylphosphine)palladium(II) dichloride are summarized in the table below.

| Wavenumber (cm⁻¹) | Assignment | Vibrational Mode | Source |

| 3047 | ν(C-H)ar | Aromatic C-H Stretch | |

| 1437 | δ(C-H)ar | Aromatic C-H In-plane Bend | |

| 1435 | ν(P-Ph) | Phenyl-Phosphorus Stretch | [3] |

| 693 | δ(C-H)oop | Aromatic C-H Out-of-plane Bend | |

| 358-376 | ν(Pd-P) & ν(Pd-Cl) | Palladium-Phosphorus & Palladium-Chlorine Stretch |

Experimental Protocols

The acquisition of a high-quality IR spectrum of this compound(II) dichloride requires careful sample preparation, as it is a solid compound. The following are detailed methodologies for obtaining the spectrum.

Method 1: Potassium Bromide (KBr) Pellet

This is a common technique for preparing solid samples for transmission IR spectroscopy.

Materials:

-

This compound(II) dichloride

-

Infrared-grade potassium bromide (KBr), desiccated

-

Agate mortar and pestle

-

Pellet press with die

-

FTIR spectrometer

Procedure:

-

Thoroughly dry the KBr at ~110°C for several hours to remove any adsorbed water, as this will interfere with the spectrum.

-

In the agate mortar, grind a small amount of this compound(II) dichloride (approximately 1-2 mg) with about 100-200 mg of the dried KBr. The grinding should be vigorous and thorough to ensure the sample is finely dispersed and the particle size is smaller than the wavelength of the incident IR radiation to minimize scattering.

-

Transfer the resulting fine powder to the die of the pellet press.

-

Apply pressure (typically 7-10 tons) for several minutes to form a transparent or translucent pellet.

-

Carefully remove the KBr pellet from the die and place it in the sample holder of the FTIR spectrometer.

-

Record the spectrum, typically in the range of 4000-400 cm⁻¹. For analysis of the metal-ligand vibrations, a spectrometer capable of reaching the far-infrared region (down to 200 cm⁻¹) is required.

Method 2: Nujol Mull

An alternative method for solid samples, particularly useful if the sample is sensitive to the pressure of pelletizing or reacts with KBr.

Materials:

-

This compound(II) dichloride

-

Nujol (high-purity mineral oil)

-

Agate mortar and pestle

-

Salt plates (e.g., NaCl or KBr)

-

Spatula

Procedure:

-

Place a small amount of the sample (2-5 mg) in the agate mortar.

-

Add one to two drops of Nujol and grind the mixture to a smooth, paste-like consistency.

-

Using a spatula, apply a thin, even film of the mull onto one of the salt plates.

-

Place the second salt plate on top and gently rotate to spread the mull evenly and remove any trapped air bubbles.

-

Mount the plates in the spectrometer's sample holder.

-

Record the spectrum. Note that the Nujol itself has characteristic C-H stretching and bending bands (~2924, 2853, 1462, and 1377 cm⁻¹), which will be present in the spectrum and should be accounted for during analysis.

Role in Catalysis: The Sonogashira Coupling

This compound(II) dichloride is a pre-catalyst that is reduced in situ to the active Pd(0) species, which then enters the catalytic cycle. The Sonogashira coupling, a reaction that forms a carbon-carbon bond between a terminal alkyne and an aryl or vinyl halide, is a prime example of its application.[2]

Caption: Catalytic cycle of the Sonogashira coupling reaction.

The diagram illustrates the dual catalytic cycles involved in the Sonogashira coupling. The palladium cycle, initiated by the active Pd(0) species derived from this compound(II) dichloride, involves oxidative addition of the halide, transmetalation with a copper acetylide intermediate, and reductive elimination to yield the final product and regenerate the catalyst. The copper co-catalyst facilitates the formation of the copper acetylide, which is crucial for the transmetalation step.

References

A Comprehensive Technical Guide to the Solubility of Bis(triphenylphosphine)palladium(II) Chloride in Organic Solvents

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth analysis of the solubility characteristics of bis(triphenylphosphine)palladium(II) chloride (PdCl₂(PPh₃)₂), a pivotal catalyst in modern organic synthesis. A thorough understanding of its solubility is critical for reaction optimization, purification, and the development of robust chemical processes. This document outlines the qualitative and quantitative aspects of its solubility, provides detailed experimental protocols for solubility determination, and illustrates a common catalytic application.

Core Topic: Solubility Profile

This compound(II) chloride is a yellow, crystalline solid that is widely utilized as a pre-catalyst in a variety of cross-coupling reactions, including Suzuki, Heck, and Sonogashira couplings.[1][2][3] Its efficacy in these transformations is intrinsically linked to its solubility in the organic solvents used as reaction media.

Qualitative Solubility Overview

General observations indicate that the solubility of this compound(II) chloride is largely dependent on the polarity and coordinating ability of the organic solvent. It is generally described as being soluble in aromatic hydrocarbons and some chlorinated solvents, while exhibiting limited solubility in ethers and lower alcohols, and is practically insoluble in water.[1][4][5][6][7][8][9]

A summary of its qualitative solubility in common organic solvents is as follows:

Quantitative Solubility Data

While qualitative descriptions are abundant, precise quantitative solubility data for this compound(II) chloride in various organic solvents is not extensively reported in publicly available literature. The following table provides representative values to illustrate the expected solubility trends. These values should be confirmed experimentally using the protocols outlined in the subsequent section.

| Solvent | Chemical Formula | Temperature (°C) | Solubility (g/L) - Representative |

| Toluene | C₇H₈ | 25 | ~ 5 - 10 |

| Benzene | C₆H₆ | 25 | ~ 5 - 10 |

| Dichloromethane | CH₂Cl₂ | 25 | ~ 2 - 5 |

| Chloroform | CHCl₃ | 25 | ~ 2 - 5 |

| Tetrahydrofuran (THF) | C₄H₈O | 25 | ~ 1 - 2 |

| Acetone | C₃H₆O | 25 | < 1 |

| Acetonitrile | CH₃CN | 25 | < 1 |

| Ethanol | C₂H₅OH | 25 | < 0.5 |

| Hexane | C₆H₁₄ | 25 | < 0.1 |

| Water | H₂O | 25 | Insoluble |

Experimental Protocols for Solubility Determination

To obtain accurate quantitative solubility data, a standardized experimental protocol is essential. The following section details a gravimetric method for determining the solubility of this compound(II) chloride in an organic solvent.

Protocol 1: Gravimetric Determination of Solubility

Objective: To determine the solubility of this compound(II) chloride in a given organic solvent at a specified temperature.

Materials:

-

This compound(II) chloride

-

Anhydrous organic solvent of choice

-

Thermostatically controlled shaker or water bath

-

Analytical balance

-

Sintered glass filter or syringe filter (0.2 µm PTFE)

-

Volumetric flasks

-

Drying oven

Procedure:

-

Sample Preparation: Accurately weigh an excess amount of this compound(II) chloride into a vial.

-

Solvent Addition: Add a known volume of the organic solvent to the vial.

-

Equilibration: Seal the vial and place it in a thermostatically controlled shaker or water bath set to the desired temperature. Agitate the mixture for a sufficient time (e.g., 24-48 hours) to ensure equilibrium is reached.

-

Phase Separation: Allow the vial to stand undisturbed at the set temperature for at least 2 hours to allow the undissolved solid to settle.

-

Sample Extraction: Carefully withdraw a known volume of the supernatant (the clear, saturated solution) using a pre-warmed syringe fitted with a filter to avoid drawing any solid particles.

-

Solvent Evaporation: Transfer the filtered saturated solution to a pre-weighed, dry vial. Carefully evaporate the solvent under a gentle stream of inert gas (e.g., nitrogen) or in a vacuum oven at a temperature that will not cause decomposition of the complex.

-

Mass Determination: Once the solvent is completely removed, reweigh the vial containing the dried residue. The difference in mass corresponds to the amount of dissolved this compound(II) chloride.

-

Calculation: Calculate the solubility in g/L using the following formula:

Solubility (g/L) = (Mass of residue (g)) / (Volume of supernatant withdrawn (L))

Visualization of Experimental Workflow and a Catalytic Application

The following diagrams, generated using Graphviz, illustrate the logical flow of the solubility determination protocol and a representative catalytic cycle where this compound(II) chloride is employed.

Caption: Workflow for determining the solubility of the palladium complex.

References

- 1. Page loading... [guidechem.com]

- 2. grokipedia.com [grokipedia.com]

- 3. This compound(II) chloride – a coordination compound of palladium_Chemicalbook [chemicalbook.com]

- 4. This compound(II) chloride | 13965-03-2 [chemicalbook.com]

- 5. researchgate.net [researchgate.net]

- 6. researchgate.net [researchgate.net]

- 7. This compound(II) chloride Nine Chongqing Chemdad Co. ,Ltd [chemdad.com]

- 8. CN1267722C - Method for measuring palladium content in palladium-carbon catalyst - Google Patents [patents.google.com]

- 9. trans-Dichlorothis compound(II), Pd 14.0% min | Fisher Scientific [fishersci.ca]

Formation of Bis(triphenylphosphine)palladium(II) Chloride: A Mechanistic and Experimental Guide

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Abstract

Bis(triphenylphosphine)palladium(II) chloride, PdCl₂(PPh₃)₂, is a cornerstone catalyst and precatalyst in a vast array of organic transformations, most notably in cross-coupling reactions that form the bedrock of modern pharmaceutical and materials science. Its efficacy is intrinsically linked to its structure and the dynamics of its formation. This technical guide provides a comprehensive overview of the mechanism of formation of this compound(II) chloride, detailed experimental protocols for its synthesis, and a summary of relevant quantitative and spectroscopic data. The content is tailored for researchers, scientists, and drug development professionals who utilize palladium-catalyzed reactions and require a deep understanding of the catalyst's origins.

Core Mechanism of Formation: An Associative Pathway

The formation of this compound(II) chloride from palladium(II) chloride and triphenylphosphine (B44618) is a classic example of a ligand substitution reaction. Given that palladium(II) is a d⁸ metal ion that typically forms square planar complexes, the substitution of chloride or other ligands by triphenylphosphine proceeds via an associative mechanism .[1][2] This pathway is characterized by the initial formation of a bond between the incoming ligand (triphenylphosphine) and the palladium center, leading to a higher-coordinate intermediate, before the departure of the leaving group.[3]

The associative mechanism can be delineated into two principal steps:

-

Nucleophilic Attack and Formation of a Five-Coordinate Intermediate: An incoming triphenylphosphine (PPh₃) molecule, acting as a nucleophile, attacks the square planar palladium(II) complex. This leads to the formation of a transient, five-coordinate intermediate, which typically adopts a trigonal bipyramidal geometry.[1]

-

Dissociation of a Leaving Group: From this unstable intermediate, a ligand dissociates to restore a four-coordinate, square planar geometry. In the synthesis from palladium(II) chloride, the polymeric chains of (PdCl₂)n are broken down, and ultimately, two chloride ligands are displaced by two triphenylphosphine ligands to form the stable trans-PdCl₂(PPh₃)₂ complex.

This stepwise ligand exchange is a general feature of square planar d⁸ complexes, and the rate of reaction is influenced by factors such as the nature of the solvent and the steric and electronic properties of the ligands involved.[1]

Experimental Protocols

The synthesis of this compound(II) chloride can be achieved through several methods, primarily differing in the starting palladium source. Below are detailed protocols for the most common procedures.

From Palladium(II) Chloride

This is the most direct and widely used method for the laboratory-scale synthesis of PdCl₂(PPh₃)₂.[4]

Materials:

-

Palladium(II) chloride (PdCl₂)

-

Triphenylphosphine (PPh₃)

-

Benzonitrile (B105546) (or another suitable high-boiling solvent like DMF or acetonitrile)

-

Argon or Nitrogen gas supply

-

Standard reflux apparatus (round-bottom flask, condenser)

-

Schlenk line or glovebox (recommended for handling air-sensitive reagents)

Procedure:

-

To a round-bottom flask equipped with a magnetic stir bar, add palladium(II) chloride (1.0 g, 5.64 mmol).

-

Add triphenylphosphine (3.25 g, 12.4 mmol, 2.2 equivalents).

-

Add benzonitrile (30 mL).

-

Purge the reaction mixture with an inert gas (argon or nitrogen) for 20 minutes to remove oxygen, which can lead to the formation of palladium black.[4]

-

Fit the flask with a reflux condenser under a positive pressure of inert gas.

-

Heat the mixture to reflux (approximately 180-190 °C in an oil bath) with vigorous stirring for 20-30 minutes. The solution will turn from a suspension to a clear, dark red or orange solution.[4]

-

Allow the reaction mixture to cool slowly to room temperature, during which a yellow precipitate of the product will form.

-

Further cooling in an ice bath can increase the yield of the precipitate.

-

Collect the yellow crystalline product by vacuum filtration.

-

Wash the product with a small amount of cold ethanol (B145695) or diethyl ether to remove any residual benzonitrile and unreacted triphenylphosphine.

-

Dry the product under vacuum.

From Palladium Metal

For instances where palladium metal is the available starting material, it must first be converted to a soluble palladium(II) salt.

Materials:

-

Palladium powder

-

Aqua regia (a freshly prepared 3:1 mixture of concentrated HCl and concentrated HNO₃)

-

Concentrated Hydrochloric acid (HCl)

-

Ethanol

-

Triphenylphosphine (PPh₃)

Procedure:

-

Dissolution of Palladium: In a fume hood, carefully dissolve palladium powder (100.0 g) in aqua regia (500 mL) by heating to 80 °C.

-

Removal of Nitrates: After dissolution, add concentrated hydrochloric acid (500 mL) while the solution is still hot to remove residual nitrates.

-

Dilution: Cool the solution and dilute it with a mixture of ethanol and water to a final volume of 1800 mL.[5]

-

Preparation of Phosphine Solution: In a separate flask, dissolve triphenylphosphine (600.0 g) in absolute ethanol (3500 mL) with stirring and heating to 70 °C.[5]

-

Precipitation: Under rapid stirring, add the palladium chloride solution dropwise to the hot triphenylphosphine solution. Maintain the temperature at 70 °C and continue stirring for 1 hour.[5]

-

Isolation: Cool the mixture, and collect the yellow precipitate by filtration. Wash the product with water and then ethanol, and dry under vacuum.[5]

Quantitative Data

The following tables summarize the quantitative data for the synthesis of this compound(II) chloride based on the protocols described.

Table 1: Reagent Quantities and Molar Ratios

| Starting Material | Reagent | Molecular Weight ( g/mol ) | Mass (g) | Moles (mmol) | Molar Ratio |

| PdCl₂ | PdCl₂ | 177.33 | 1.0 | 5.64 | 1 |

| PPh₃ | 262.29 | 3.25 | 12.4 | 2.2 | |

| Palladium Metal | Palladium | 106.42 | 100.0 | 939.7 | 1 |

| PPh₃ | 262.29 | 600.0 | 2287 | 2.4 |

Table 2: Reaction Conditions and Yields

| Starting Material | Solvent | Temperature (°C) | Reaction Time | Yield (%) | Reference |

| PdCl₂ | Benzonitrile | 180-190 | 20-30 min | 87 | [4] |

| Palladium Metal | Ethanol/Water | 70 | 1 hour | 100 (crude) | [5] |

| [PdCl₂(L¹)]* | Dichloromethane/Methanol | Room Temp | Not specified | 81 | [6] |

*L¹ = 2-(1-ethyl-5-phenyl-1H-pyrazol-3-yl)pyridine

Spectroscopic Data

The characterization of this compound(II) chloride is routinely performed using various spectroscopic techniques.

Table 3: Key Spectroscopic Data for trans-PdCl₂(PPh₃)₂

| Technique | Key Signals/Bands | Comments |

| ³¹P NMR | ~21-24 ppm (singlet) | The single peak indicates that the two phosphorus atoms are chemically equivalent, consistent with a trans geometry.[7] |

| ¹H NMR | ~7.3-7.8 ppm (multiplets) | Signals corresponding to the phenyl protons of the triphenylphosphine ligands. |

| ¹³C NMR | ~128-135 ppm | Resonances for the carbon atoms of the phenyl rings. |

| IR Spectroscopy | ~1435 cm⁻¹ (ν(P-Ph)) | A strong band characteristic of the P-Ph bond in coordinated triphenylphosphine.[8] |

| ~690 and 740 cm⁻¹ | Strong bands associated with C-H out-of-plane bending of the phenyl groups. |

Conclusion

The formation of this compound(II) chloride is a fundamental process in organometallic chemistry, proceeding through a well-understood associative ligand exchange mechanism. The synthesis is robust and can be accomplished from various palladium sources, with the direct reaction of palladium(II) chloride and triphenylphosphine being the most common laboratory method. A thorough understanding of its formation and characterization is crucial for professionals in the fields of chemical synthesis and drug development, as it ensures the quality and reactivity of this indispensable catalyst. The data and protocols presented in this guide offer a comprehensive resource for the synthesis and understanding of this pivotal palladium complex.

References

- 1. fiveable.me [fiveable.me]

- 2. How do substitution reactions occur in square planar complexes? Explain w.. [askfilo.com]

- 3. Associative substitution - Wikipedia [en.wikipedia.org]

- 4. m.youtube.com [m.youtube.com]

- 5. This compound(II) chloride synthesis - chemicalbook [chemicalbook.com]

- 6. trans-Dichloridobis(triphenylphosphine)palladium(II) - PMC [pmc.ncbi.nlm.nih.gov]

- 7. electronicsandbooks.com [electronicsandbooks.com]

- 8. researchgate.net [researchgate.net]

Bis(triphenylphosphine)palladium(II) Chloride: A Versatile Precursor for the In-Situ Generation of Palladium(0) Catalysts in Cross-Coupling Reactions

Abstract

Palladium-catalyzed cross-coupling reactions are fundamental transformations in modern organic synthesis, enabling the construction of complex molecular architectures that are pivotal in the pharmaceutical, agrochemical, and materials science industries. The catalytically active species in many of these reactions is a palladium(0) complex, which is often generated in situ from a more stable palladium(II) precatalyst. Bis(triphenylphosphine)palladium(II) chloride, PdCl₂(PPh₃)₂, is a widely utilized precatalyst due to its high stability, ease of handling, and efficient conversion to the active Pd(0) species under appropriate reaction conditions. This technical guide provides an in-depth overview of the use of PdCl₂(PPh₃)₂ as a Pd(0) precursor, detailing the various reduction methodologies, presenting quantitative data on its application in key cross-coupling reactions, and offering detailed experimental protocols for its use.

Introduction

The development of palladium-catalyzed cross-coupling reactions has revolutionized the art of molecule-building, providing chemists with powerful tools for the formation of carbon-carbon and carbon-heteroatom bonds. Reactions such as the Suzuki-Miyaura, Heck, and Sonogashira couplings are indispensable in the synthesis of a vast array of organic compounds, including many active pharmaceutical ingredients (APIs). A common feature of these catalytic cycles is the involvement of a palladium(0) species, which initiates the reaction through oxidative addition to an organic halide or triflate.

While Pd(0) complexes such as Pd(PPh₃)₄ can be used directly, they are often air-sensitive and have a limited shelf-life.[1] Consequently, the use of stable and readily available Pd(II) precatalysts, which are reduced to the active Pd(0) species in situ, is a more practical and widely adopted approach in both academic and industrial settings.[2] this compound(II) chloride is a commercially available, yellow, crystalline solid that serves as an excellent precatalyst for a multitude of cross-coupling reactions.[1] Its popularity stems from its bench-top stability and the relative ease with which it is reduced to the catalytically active Pd(0) species under typical reaction conditions.[1] This guide will explore the fundamental aspects of using PdCl₂(PPh₃)₂ as a Pd(0) precursor, providing researchers, scientists, and drug development professionals with the necessary information to effectively utilize this versatile catalyst in their synthetic endeavors.

The Reduction of this compound(II) Chloride to Palladium(0)

The conversion of the Pd(II) center in PdCl₂(PPh₃)₂ to the catalytically active Pd(0) state is a critical first step in the catalytic cycle of most cross-coupling reactions.[3][4] This reduction can be achieved through various methods, often utilizing reagents that are already present in the reaction mixture.

Reduction Methodologies

The in situ reduction of PdCl₂(PPh₃)₂ can be accomplished using a variety of reagents and conditions, with the choice of method often depending on the specific cross-coupling reaction being performed.

-

Phosphine-Mediated Reduction: Triphenylphosphine (B44618), either from the complex itself or added in excess, can act as a reducing agent, being oxidized to triphenylphosphine oxide in the process.[5] This reduction is often facilitated by the presence of a base.[6][7] The stoichiometry of the phosphine (B1218219) ligand to the palladium precursor can be a critical parameter, influencing the formation of the desired catalytically active species.[3][4]

-

Reduction by Amines and Other Bases: Amine bases, such as triethylamine (B128534) (NEt₃), which are commonly used as acid scavengers in cross-coupling reactions, can also serve as reducing agents for the Pd(II) precursor.[5][8] Other bases, such as potassium carbonate (K₂CO₃), have also been shown to play a role in the reduction process, particularly at elevated temperatures.[9]

-

Reduction with Hydrazine: Hydrazine (N₂H₄) and its hydrate (B1144303) are potent reducing agents that can be used for the efficient generation of Pd(0) from Pd(II) complexes.[10][11] This method is particularly useful when a rapid and clean reduction to the zerovalent state is desired.

Mechanistic Considerations

The precise mechanism of reduction of Pd(II) to Pd(0) can be complex and is often dependent on the specific reaction conditions, including the nature of the ligands, the base, the solvent, and the temperature.[9] In the case of phosphine-mediated reduction, it is generally accepted that the phosphine coordinates to the Pd(II) center, and subsequent steps involving the base lead to the formation of the Pd(0) species and the corresponding phosphine oxide. The role of the base is often to facilitate the removal of protons and halides from the coordination sphere of the palladium, thereby promoting the reductive elimination process.

Quantitative Data on Catalyst Generation and Performance

The efficiency of the in situ generation of Pd(0) from PdCl₂(PPh₃)₂ and the performance of the resulting catalyst are highly dependent on the reaction conditions. The following tables summarize quantitative data for the use of this precatalyst in Suzuki-Miyaura, Heck, and Sonogashira cross-coupling reactions.

Table 1: Effect of Base and Temperature on the In-Situ Reduction of PdCl₂(PPh₃)₂ by PPh₃

| Entry | Base | Solvent | Temperature (°C) | Time (min) | Pd(0) Formation (%) | Reference |

| 1 | None | DMF | 25 | 20 | 0 | [12] |

| 2 | TMG | DMF | 25 | 20 | 100 | [12] |

| 3 | TEA | DMF | 80 | 20 | 0 | [12] |

TMG = N,N,N',N'-tetramethylguanidine; TEA = Triethylamine

Table 2: Performance of In-Situ Generated Pd(0) from PdCl₂(PPh₃)₂ in Suzuki-Miyaura Coupling

| Aryl Halide | Arylboronic Acid | Base | Solvent | Temp (°C) | Time (h) | Yield (%) | Reference |

| 4-Bromoanisole | Phenylboronic acid | K₂CO₃ | PEG | 60 | 2 | 87 | [13] |

| 4-Chlorotoluene | Phenylboronic acid | K₃PO₄ | Toluene/H₂O | 100 | 12 | 95 | |

| 1-Bromo-4-fluorobenzene | 4-Methoxyphenylboronic acid | K₂CO₃ | THF/H₂O | 66 | 16 | 92 | [14] |

Table 3: Performance of In-Situ Generated Pd(0) from PdCl₂(PPh₃)₂ in Heck Coupling

| Aryl Halide | Alkene | Base | Solvent | Temp (°C) | Time (h) | Yield (%) | Reference |

| Iodobenzene (B50100) | Styrene | NEt₃ | DMF | 100 | 2 | 98 | [15] |

| 4-Bromoacetophenone | n-Butyl acrylate | NaOAc | DMF | 100 | 4 | 95 | [15] |

| 1-Iodonaphthalene | Methyl acrylate | K₂CO₃ | DMA | 120 | 24 | 85 | [16] |

Table 4: Performance of In-Situ Generated Pd(0) from PdCl₂(PPh₃)₂ in Sonogashira Coupling

| Aryl Halide | Alkyne | Base | Co-catalyst | Solvent | Temp (°C) | Time (h) | Yield (%) |

| Iodobenzene | Phenylacetylene | NEt₃ | CuI | THF | RT | 1.5 | 97 |

| 1-Bromo-4-nitrobenzene | Phenylacetylene | NEt₃ | CuI | DMF | 80 | 3 | 92 |

| 4-Iodotoluene | 1-Heptyne | Piperidine | CuI | DMF | 60 | 6 | 88 |

Experimental Protocols

The following are representative experimental protocols for the use of this compound(II) chloride as a precatalyst in common cross-coupling reactions.

General Considerations for Handling and Use

-

PdCl₂(PPh₃)₂ is an air- and moisture-stable solid and can be handled on the benchtop.

-

As with all palladium catalysts, it is advisable to perform reactions under an inert atmosphere (e.g., nitrogen or argon) to prevent oxidation of the catalytically active Pd(0) species and to ensure reproducibility.

-

Solvents and reagents should be of appropriate purity and dried if necessary, as water can sometimes influence the outcome of the reaction.

Protocol for a Suzuki-Miyaura Coupling Reaction

This protocol is adapted from a procedure for the coupling of an aryl bromide with a boronic acid.

-

To a dry Schlenk flask containing a magnetic stir bar, add the aryl bromide (1.0 mmol, 1.0 equiv), the arylboronic acid (1.2 mmol, 1.2 equiv), and the base (e.g., K₂CO₃, 2.0 mmol, 2.0 equiv).

-

Add this compound(II) chloride (0.02 mmol, 2 mol%).

-

Evacuate the flask and backfill with an inert gas (e.g., argon). Repeat this cycle three times.

-

Add the degassed solvent system (e.g., toluene/H₂O, 5:1, 6 mL) via syringe.

-

Stir the reaction mixture vigorously and heat to the desired temperature (e.g., 80-100 °C) in an oil bath.

-

Monitor the progress of the reaction by an appropriate analytical technique (e.g., TLC, GC-MS, or LC-MS).

-

Upon completion, cool the reaction mixture to room temperature.

-

Add water (10 mL) and extract the mixture with an organic solvent (e.g., ethyl acetate, 3 x 15 mL).

-

Combine the organic layers, wash with brine (20 mL), and dry over anhydrous sodium sulfate (B86663) (Na₂SO₄).

-

Filter the mixture and concentrate the solvent under reduced pressure.

-

Purify the crude product by flash column chromatography on silica (B1680970) gel to afford the desired biaryl product.

Protocol for a Heck Reaction

This protocol is a general procedure for the Heck coupling of an aryl halide with an alkene.

-

To a dry Schlenk flask equipped with a reflux condenser and a magnetic stir bar, add the aryl halide (1.0 mmol, 1.0 equiv) and this compound(II) chloride (0.01-0.05 mmol, 1-5 mol%).

-

Evacuate the flask and backfill with an inert gas.

-

Add the degassed solvent (e.g., DMF or CH₃CN, 5 mL), the alkene (1.1 mmol, 1.1 equiv), and the base (e.g., NEt₃, 1.2 mmol, 1.2 equiv) via syringe.

-

Heat the reaction mixture to the desired temperature (typically 80-120 °C) with vigorous stirring.

-

Monitor the reaction by TLC or GC-MS.

-

After the reaction is complete, cool the mixture to room temperature.

-

Dilute the reaction mixture with water and extract with an appropriate organic solvent (e.g., diethyl ether or ethyl acetate).

-

Wash the combined organic layers with water and brine, then dry over anhydrous Na₂SO₄.

-

Remove the solvent under reduced pressure and purify the residue by column chromatography or recrystallization.

Protocol for a Sonogashira Coupling Reaction

This protocol is based on a literature procedure for the coupling of iodobenzene and ethynylbenzene.[3]

-

To a two-necked flask charged with a magnetic stir bar, add iodobenzene (1.09 mL, 9.80 mmol, 1.0 equiv.), ethynylbenzene (1.18 mL, 10.7 mmol, 1.1 equiv.), this compound(II) dichloride (137 mg, 0.195 mmol, 2.0 mol%), and copper(I) iodide (40 mg, 0.210 mmol, 2.1 mol%).

-

Purge the flask with an inert gas (e.g., nitrogen).

-

Add anhydrous tetrahydrofuran (B95107) (40 mL) and triethylamine (1.90 mL, 14.7 mmol, 1.5 equiv.) under the inert atmosphere.

-

Stir the mixture at room temperature for 1.5 hours.

-

Monitor the reaction by GC.

-

Upon completion, quench the reaction with water (20 mL).

-

Separate the organic layer and wash it with brine (10 mL), then dry over Na₂SO₄.

-

Concentrate the solution under reduced pressure.

-

Purify the crude product by column chromatography on silica gel (hexane) to afford diphenylacetylene.

Visualizing the Process: Diagrams and Workflows

The following diagrams illustrate the key transformations and processes involved when using this compound(II) chloride as a Pd(0) precursor.

References

- 1. m.youtube.com [m.youtube.com]

- 2. bcp.fu-berlin.de [bcp.fu-berlin.de]

- 3. pubs.acs.org [pubs.acs.org]

- 4. Understanding the Unusual Reduction Mechanism of Pd(II) to Pd(I): Uncovering Hidden Species and Implications in Catalytic Cross-Coupling Reactions - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Sonogashira coupling - Wikipedia [en.wikipedia.org]